
8-Chloro-2-dibenzofuranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-2-chlorodibenzofuran is an organochlorine compound and a member of dibenzofurans.
Aplicaciones Científicas De Investigación
Tissue Sulfhydryl Groups
A study by Ellman (1959) explored a water-soluble aromatic disulfide for determining sulfhydryl groups, which can be useful for biological materials.
Borabenzene Derivatives
Research by Zheng and Herberich (2000) discusses the synthesis of borabenzene derivatives, providing insights into the applications of related compounds.
Neurotropic and Psychotropic Agents
Ueda et al. (1978) conducted a study on compounds related to 8-Chloro-2-dibenzofuranol, suggesting their potential as neuroleptics (Ueda, Sato, Maeno, & Umio, 1978).
Environmental Generation and Degradation
Crosby, Moilanen, and Wong (1973) explored the environmental generation and degradation of dibenzodioxins and dibenzofurans, chemicals closely related to 8-Chloro-2-dibenzofuranol (Crosby, Moilanen, & Wong, 1973).
Molecular Elevators
Badjić et al. (2006) investigated mechanically interlocked molecules incorporating features of pH-switchable rotaxanes, which is relevant to the study of complex molecular systems (Badjić, Ronconi, Stoddart, Balzani, Silvi, & Credi, 2006).
Azole Antifungal Agents
RaneDinanath et al. (1988) synthesized a new class of azole antifungal agents, showcasing the potential of 8-Chloro-2-dibenzofuranol derivatives in medicinal chemistry (RaneDinanath, Pike, Puar, Wright, & McPhail, 1988).
Chlorination by Copper (II) Chloride
Ryu, Mulholland, and Chu (2003) explored the chlorination of dibenzofuran vapor by copper (II) chloride, contributing to the understanding of environmental transformations of related compounds (Ryu, Mulholland, & Chu, 2003).
Propiedades
Número CAS |
74423-73-7 |
|---|---|
Nombre del producto |
8-Chloro-2-dibenzofuranol |
Fórmula molecular |
C12H7ClO2 |
Peso molecular |
218.63 g/mol |
Nombre IUPAC |
8-chlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,14H |
Clave InChI |
AQUURYCVTGVYBO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)Cl |
SMILES canónico |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)Cl |
Otros números CAS |
74423-73-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




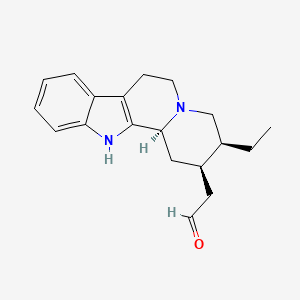
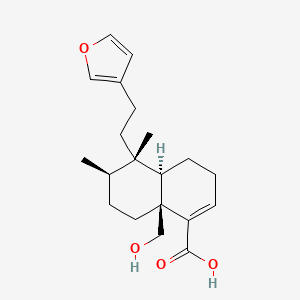

![1-[(2s)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1253476.png)
![3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B1253477.png)

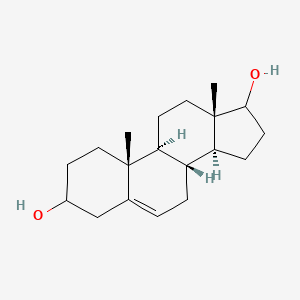
![methyl (1R,15R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate](/img/structure/B1253484.png)
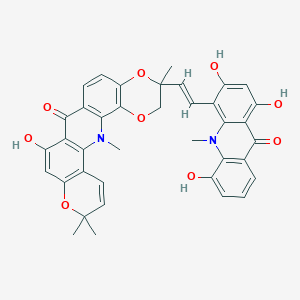
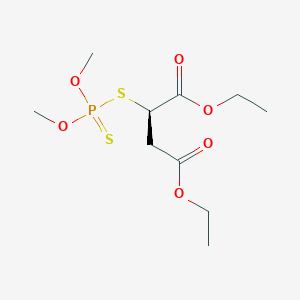

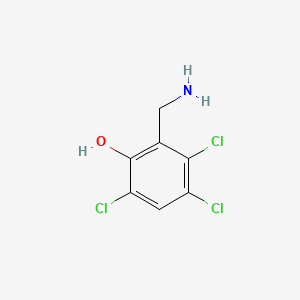
![N-Methyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine](/img/structure/B1253491.png)